Panaxynol as the Most Potent Antiplatelet Agent in Ginseng vs. Ginsenosides
Panaxynol is definitively the most potent antiplatelet agent in ginseng, with a mechanism distinct from ginsenosides. At 0.1 mg/mL, it markedly inhibited aggregation of washed platelets induced by collagen, arachidonic acid, ADP, and thrombin. Crucially, panaxynol inhibited thromboxane B2 formation, while ginsenosides (e.g., Ro, Rg1, Rg2) had no such effect [1]. In human platelet-rich plasma, panaxynol prevented secondary aggregation and completely blocked ATP release induced by epinephrine and ADP [1].
| Evidence Dimension | Antiplatelet Activity |
|---|---|
| Target Compound Data | Marked inhibition of aggregation at 0.1 mg/mL; inhibition of thromboxane B2 formation [1] |
| Comparator Or Baseline | Ginsenosides (Ro, Rg1, Rg2): No significant effect on aggregation at 1 mg/mL; did not inhibit thromboxane B2 formation [1] |
| Quantified Difference | Qualitative difference: Panaxynol inhibits thromboxane formation, a primary mechanism of action, which ginsenosides do not. Ginsenosides only partially inhibited ATP release at higher concentrations. |
| Conditions | Rabbit and human platelets; in vitro aggregation and ATP release assays [1] |
Why This Matters
This unequivocally positions panaxynol as the active antiplatelet principle in ginseng, whereas ginsenosides are irrelevant to this specific activity, guiding procurement for thrombosis-related research.
- [1] Kuo SC, Teng CM, Lee JC, Ko FN, Chen SC, Wu TS. Antiplatelet actions of panaxynol and ginsenosides isolated from ginseng. Biochim Biophys Acta. 1990;1052(1):61-66. doi:10.1016/0167-4889(90)90057-k View Source
